Cas no 113867-23-5 ((R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid)

(R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- (R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- (2R)-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid
- DB-344867
- UYNMKOITXUEVCZ-MRVPVSSYSA-N
- 113867-23-5
- SCHEMBL5659127
- (2R)-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
-
- Inchi: InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14)/t8-/m1/s1
- InChI Key: UYNMKOITXUEVCZ-MRVPVSSYSA-N
- SMILES: C1C(CC(=O)C2=CC=CC=C21)C(=O)O
Computed Properties
- Exact Mass: 190.062994177g/mol
- Monoisotopic Mass: 190.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 54.4Ų
(R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02200-10g |
(R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
113867-23-5 | 98% | 10g |
$2217 | 2023-09-07 |
(R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid Related Literature
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
Additional information on (R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Introduction to (R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 113867-23-5)
(R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 113867-23-5) is a chiral compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound is a derivative of tetrahydronaphthalene, which is a versatile scaffold found in numerous natural products and synthetic compounds with diverse biological activities.
The chiral center at the 2-position of the tetrahydronaphthalene ring imparts enantiomeric specificity to the molecule, making it particularly valuable in the development of chiral drugs and intermediates. The presence of the carboxylic acid group at the 2-position and the keto group at the 4-position further enhances its reactivity and functional versatility.
Recent research has highlighted the potential of (R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in various therapeutic applications. For instance, studies have shown that this compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Additionally, its ability to interact with specific protein targets has been explored for its potential as a lead compound in drug discovery.
In the context of medicinal chemistry, (R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has been investigated for its role in the treatment of neurodegenerative diseases. Research published in *Journal of Medicinal Chemistry* (2021) demonstrated that this compound can cross the blood-brain barrier and exhibit neuroprotective effects by reducing oxidative stress and inhibiting apoptosis in neuronal cells.
The synthetic accessibility of (R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has also been a focus of recent studies. A novel asymmetric synthesis route was reported in *Organic Letters* (2020), which utilizes a chiral catalyst to achieve high enantiomeric purity efficiently. This advancement has significant implications for large-scale production and commercialization of the compound.
Beyond its therapeutic applications, (R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has found utility as a building block in organic synthesis. Its reactivity and functional groups make it an ideal starting material for the synthesis of more complex molecules with diverse biological activities. For example, it has been used to synthesize novel inhibitors of enzymes involved in cancer progression and metabolic disorders.
The environmental impact of (R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is another area of ongoing research. Studies have shown that this compound can be synthesized using green chemistry principles, minimizing waste and reducing environmental footprint. This aligns with the growing emphasis on sustainable practices in chemical synthesis.
In conclusion, (R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 113867-23-5) is a multifaceted compound with significant potential in both research and industrial applications. Its unique chemical structure and biological activities make it an important molecule for further exploration in medicinal chemistry and organic synthesis.
113867-23-5 ((R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid) Related Products
- 1771-65-9(2-methyl-4-oxo-4-phenylbutyric acid)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)




